

Strategies to improve the stability and delivery of inhaled QCC374 formulations.

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Compound of Interest

Compound Name: QCC374

Cat. No.: B610377

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Technical Support Center: Inhaled QCC374 Formulations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhaled **QCC374** formulations. The following information is designed to address common challenges in enhancing the stability and optimizing the delivery of these formulations.

Frequently Asked Questions (FAQs)

Q1: What is **QCC374** and what are the primary challenges in its formulation for inhalation?

QCC374 is an investigational drug that was studied for the treatment of pulmonary arterial hypertension (PAH).^{[1][2][3]} It is designed for direct delivery to the lungs via a dry powder inhaler (DPI) to relax the pulmonary arteries and lower blood pressure.^{[1][2]} The primary formulation challenges for inhaled powders like **QCC374** revolve around ensuring physical and chemical stability throughout manufacturing and storage, and achieving efficient aerosol delivery to the deep lung.^{[4][5][6][7][8]} Key considerations include maintaining a consistent particle size, preventing aggregation, and ensuring the powder is easily dispersed from the inhaler device.^{[9][10][11]}

Q2: Which excipients are commonly used to improve the stability and aerosol performance of dry powder inhaler (DPI) formulations?

A variety of excipients can be incorporated into DPI formulations to enhance stability and delivery.[12][13][14] For stability, cryoprotectants and lyoprotectants like trehalose, sucrose, and mannitol are often used during drying processes such as spray drying or freeze drying to maintain the integrity of the active pharmaceutical ingredient (API).[15][16][17] To improve aerosol performance, dispersibility enhancers like L-leucine are frequently added.[16][18] These excipients help to reduce the cohesiveness of the powder, leading to better fluidization and deagglomeration upon inhalation.[16] Carrier particles, such as lactose, are also used in some DPI formulations to improve powder flow and dosing accuracy.[18]

Q3: What are the critical quality attributes (CQAs) for an inhaled **QCC374** dry powder formulation?

The critical quality attributes for an inhaled **QCC374** formulation are the physical, chemical, and microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. Key CQAs include:

- **Particle Size Distribution:** The aerodynamic particle size should typically be within the 1-5 μm range for efficient deposition in the lungs.[4][16][18]
- **Physical Form:** The solid-state of the API and excipients (amorphous vs. crystalline) must be controlled, as changes can impact stability and aerosol performance.[7][8]
- **Moisture Content:** Low moisture content is crucial for the physical and chemical stability of dry powder formulations.[19]
- **Powder Flow and Dispersibility:** These properties are critical for accurate dosing and efficient aerosolization from the DPI device.[6][9]
- **Drug Content Uniformity:** Ensuring a consistent dose of **QCC374** in each actuation of the inhaler is essential for safety and efficacy.[6]

Troubleshooting Guides

Issue 1: Poor Aerosol Performance - Low Fine Particle Fraction (FPF)

Symptoms:

- In vitro cascade impaction studies show a lower than expected percentage of the dose depositing in the lower stages, corresponding to the deep lung.
- High throat deposition is observed.

Possible Causes & Troubleshooting Steps:

Potential Cause	Troubleshooting Strategy
Suboptimal Particle Size Distribution	- Verify the particle size of the spray-dried or micronized powder using laser diffraction. The mass median aerodynamic diameter (MMAD) should ideally be between 1-5 μm . - Adjust the manufacturing process parameters (e.g., spray drying nozzle feed rate, atomization pressure, drying temperature) to target the desired particle size range. [4]
High Powder Cohesiveness	- Incorporate a dispersibility enhancer, such as L-leucine, into the formulation. [16] [18] - Evaluate different ratios of API to excipient to optimize powder deagglomeration.
Inadequate Inhaler Device Performance	- Ensure the chosen DPI device has the appropriate resistance and dispersion mechanism for the QCC374 formulation. [9] [20] - Test the formulation with different commercially available DPI devices to assess compatibility and performance.
Hygroscopicity and Moisture Uptake	- Characterize the moisture sorption properties of the formulation using dynamic vapor sorption (DVS). - Store the powder in a low-humidity environment and consider the use of desiccants in the packaging. [20]

Issue 2: Formulation Instability During Storage

Symptoms:

- Changes in particle size distribution over time, indicating agglomeration.
- Alterations in the solid-state properties (e.g., crystallization of an amorphous component).
- Degradation of the active pharmaceutical ingredient (API).

Possible Causes & Troubleshooting Steps:

Potential Cause	Troubleshooting Strategy
Amorphous to Crystalline Transition	- Utilize stabilizing excipients such as trehalose or sucrose, which have a high glass transition temperature (Tg), to maintain the amorphous state. [15] - Conduct differential scanning calorimetry (DSC) to determine the Tg of the formulation and ensure storage temperatures remain well below it. [21]
Chemical Degradation	- Identify degradation pathways (e.g., oxidation, hydrolysis). - If oxidation is a concern, consider packaging under an inert gas like nitrogen and including antioxidants in the formulation. - For moisture-sensitive compounds, rigorously control the residual moisture content in the final product. [12]
Particle Agglomeration	- Evaluate the surface energy of the particles. The addition of force control agents like magnesium stearate can sometimes reduce interparticle forces. - Ensure uniform mixing of all formulation components to prevent localized areas of high cohesiveness.

Experimental Protocols

Protocol 1: Characterization of Aerodynamic Particle Size Distribution by Cascade Impaction

Objective: To determine the fine particle fraction (FPF) and mass median aerodynamic diameter (MMAD) of the inhaled **QCC374** formulation.

Materials:

- Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)
- **QCC374**-filled capsules and corresponding Dry Powder Inhaler (DPI) device
- Vacuum pump
- Flow meter
- Collection plate/cup coating solution (e.g., silicone)
- Solvent for drug extraction (e.g., methanol, acetonitrile)
- HPLC system for drug quantification

Methodology:

- Assemble the cascade impactor and apply a thin layer of coating to the collection surfaces to prevent particle bounce.
- Connect the impactor to a vacuum pump and calibrate the airflow rate to the desired value (e.g., 60 L/min).
- Load a **QCC374** capsule into the DPI device.
- Actuate the DPI device into the induction port of the impactor for a set duration (e.g., 4 seconds).
- Disassemble the impactor and carefully rinse each stage (including the induction port, stages, and filter) with a known volume of extraction solvent to recover the deposited drug.
- Quantify the amount of **QCC374** on each stage using a validated HPLC method.

- Calculate the mass deposited on each stage, the total emitted dose, the MMAD, and the FPF (the fraction of the emitted dose with an aerodynamic diameter typically less than 5 μm).

Protocol 2: Assessment of Solid-State Stability

Objective: To evaluate the physical form and thermal properties of the **QCC374** formulation.

Materials:

- Differential Scanning Calorimeter (DSC)
- Powder X-ray Diffractometer (PXRD)
- Dynamic Vapor Sorption (DVS) analyzer
- **QCC374** formulation samples

Methodology:

A. Differential Scanning Calorimetry (DSC):

- Accurately weigh 3-5 mg of the powder into an aluminum DSC pan and hermetically seal it.
- Place the sample pan and a reference pan in the DSC cell.
- Heat the sample at a controlled rate (e.g., 10 $^{\circ}\text{C}/\text{min}$) over a defined temperature range.
- Record the heat flow to detect thermal events such as the glass transition (for amorphous materials), crystallization, and melting.

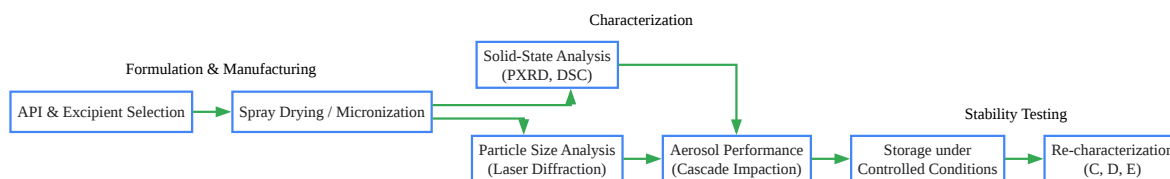
B. Powder X-ray Diffraction (PXRD):

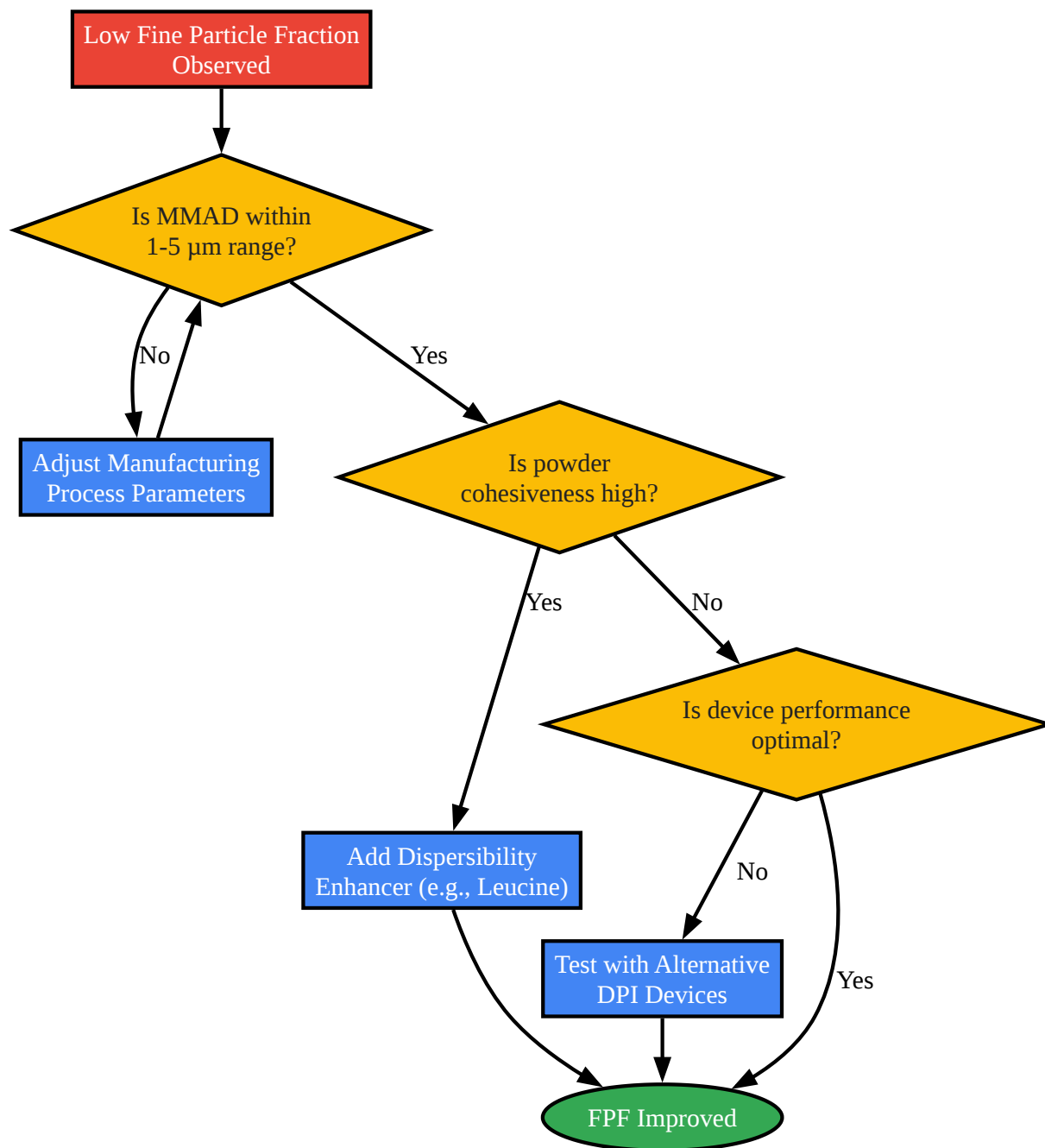
- Place a thin layer of the powder sample on the sample holder.
- Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a monochromatic X-ray source.
- Analyze the resulting diffraction pattern. Sharp peaks indicate crystalline material, while a broad halo suggests an amorphous structure.

C. Dynamic Vapor Sorption (DVS):

- Place a known mass of the sample in the DVS instrument.
- Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature.
- Record the change in mass at each RH step to determine the moisture sorption isotherm. This provides information on the hygroscopicity of the formulation.

Visualizations





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